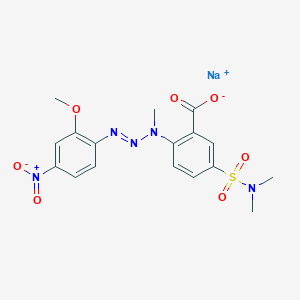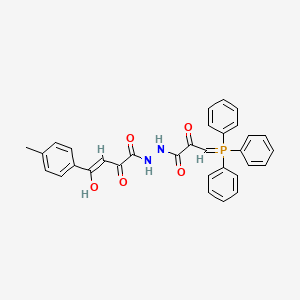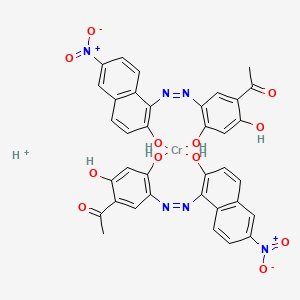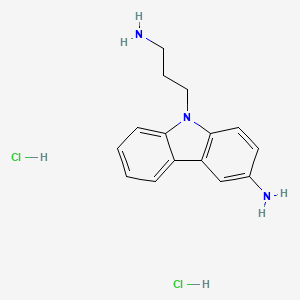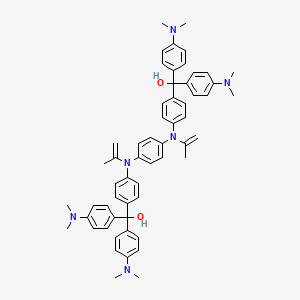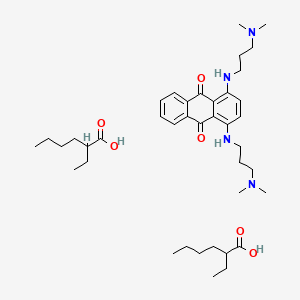
Sodium dioctadecyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium dioctadecyl phosphate is a chemical compound with the molecular formula C₃₆H₇₄NaO₄P. This compound is a white to pale yellow powder that exhibits surfactant properties, making it useful as a colloidal dispersant and emulsifier .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium dioctadecyl phosphate typically involves the reaction of octadecyl alcohol with phosphoric acid, followed by neutralization with sodium hydroxide. The general reaction can be summarized as follows:
- Octadecyl alcohol reacts with phosphoric acid to form dioctadecyl phosphate.
- The resulting dioctadecyl phosphate is then neutralized with sodium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium dioctadecyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphates, while substitution reactions can produce a variety of substituted phosphates .
Wissenschaftliche Forschungsanwendungen
Sodium dioctadecyl phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes and formulations.
Biology: The compound is employed in the preparation of liposomes and other lipid-based delivery systems for biological studies.
Medicine: this compound is used in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.
Wirkmechanismus
The mechanism of action of sodium dioctadecyl phosphate primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions and dispersions. In biological systems, it can interact with cell membranes and enhance the delivery of therapeutic agents by facilitating their incorporation into lipid bilayers .
Vergleich Mit ähnlichen Verbindungen
Sodium stearyl phosphate: Similar in structure but with a shorter alkyl chain.
Sodium cetyl phosphate: Another phosphate ester with a different alkyl chain length.
Sodium lauryl phosphate: A phosphate ester with a much shorter alkyl chain.
Uniqueness: Sodium dioctadecyl phosphate is unique due to its long alkyl chains, which provide enhanced surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong emulsification and dispersion capabilities .
Eigenschaften
CAS-Nummer |
2958-14-7 |
|---|---|
Molekularformel |
C36H74NaO4P |
Molekulargewicht |
624.9 g/mol |
IUPAC-Name |
sodium;dioctadecyl phosphate |
InChI |
InChI=1S/C36H75O4P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-36H2,1-2H3,(H,37,38);/q;+1/p-1 |
InChI-Schlüssel |
JSMHQMIPUOPQLR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCCCC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


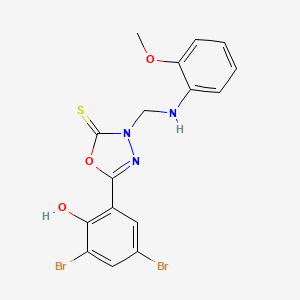

![Azd 9821 [who-DD]](/img/structure/B12706430.png)

